molecular formula C56H78N16O13 B1649345 Angiotensin (1-9) CAS No. 34273-12-6

Angiotensin (1-9)

Cat. No. B1649345
CAS RN: 34273-12-6
M. Wt: 1183.3
InChI Key: LJXGOQOPNPFXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angiotensin (1-9) is a peptide hormone that is part of the renin-angiotensin system, which regulates blood pressure . It is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver . Angiotensin (1-9) is produced from proangiotensin by angiotensin converting enzyme 2 (ACE2) . It is reported to have protective effects on cardiac and vascular remodeling .


Synthesis Analysis

Angiotensin (1-9) is produced from proangiotensin by angiotensin converting enzyme 2 (ACE2) . The renin-angiotensin system (RAS) has an important role in blood pressure control and is also involved in the metabolism of glucose, homeostasis, and balance of electrolytes in the body .


Molecular Structure Analysis

The molecular structure of Angiotensin (1-9) is complex and involves various interactions with other molecules. The peptide sequence of Angiotensin (1-9) is DRVYIHPFH . Further structural analysis can be obtained by examining other proteins of the serpin family .


Chemical Reactions Analysis

Angiotensin (1-9) is a product of the hydrolysis of the carboxyl terminal leucine of angiotensin I (or angiotensin- (1–10)) by angiotensin converting enzyme type 2 (ACE 2) . The chemical reactions involved in the formation of Angiotensin (1-9) are complex and involve multiple steps .

Scientific Research Applications

1. Treatment of Cardiac Hypertrophy

  • Summary of Application: Angiotensin (1-9) is a bioactive vasodilator peptide that prevents cardiomyocyte hypertrophy in vitro and in vivo, as well as lowers blood pressure and pathological cardiovascular remodeling .
  • Methods of Application: Hybrid nanoparticles composed of polymeric nanoparticles (pNPs) based on Eudragit ® E/Alginate (EE/Alg), and gold nanospheres (AuNS), were developed to evaluate their encapsulation capacity and release of Ang- (1-9) under different experimental conditions .
  • Results: The hybrid pNPs were characterized by dynamic light scattering, zeta potential, transmission and scanning electron microscopy, size distribution, and concentration by nanoparticle tracking analysis. They produced high association efficiency of Ang- (1-9) and controlled release .

2. Prevention of Endothelial Apoptosis

  • Summary of Application: Angiotensin (1–9) prevents angiotensin II-induced endothelial apoptosis through the CNPY2/PERK pathway .
  • Methods of Application: The study was conducted on human umbilical vascular endothelial cells (HUVECs), where Ang- (1–9) was observed to inhibit Ang II-induced endoplasmic reticulum stress (ERS) associated endothelial apoptosis .
  • Results: Ang- (1–9) inhibited endothelial apoptosis by blocking CNPY2/PERK mediated CaMKII/Drp1-dependent mitochondrial fission and eIF2α/CHOP signal . In Ang II-induced hypertensive mice, administration of exogenous Ang- (1–9) attenuated endothelial apoptosis and arterial blood pressure, which were mediated by the CNPY2/PERK signaling pathway .

3. Attenuation of Adriamycin-Induced Myocardial Hypertrophy

  • Summary of Application: Angiotensin (1–9) has been shown to inhibit myocardial hypertrophy induced by norepinephrine or Ang II .
  • Methods of Application: The study was conducted on stroke-prone spontaneously hypertensive rats .
  • Results: Angiotensin (1–9) improved endothelial function and reduced oxidative stress, collagen deposition, and cardiac fibrosis in these rats .

4. Regulation of Blood Pressure

  • Summary of Application: Angiotensin (1-9) is a bioactive vasodilator peptide that prevents cardiomyocyte hypertrophy in vitro and in vivo, as well as lowers blood pressure and pathological cardiovascular remodeling .
  • Methods of Application: The peptide is delivered through hybrid nanoparticles composed of polymeric nanoparticles and gold nanospheres. These nanoparticles were developed to evaluate their encapsulation capacity and release of Ang- (1-9) under different experimental conditions .
  • Results: The nanoparticles produced high association efficiency of Ang- (1-9) and controlled release .

5. Protection of Heart and Blood Vessels

  • Summary of Application: Recent data suggest that Ang- (1–9) protects the heart and blood vessels from adverse cardiovascular remodeling in patients with hypertension and/or heart failure .
  • Results: The results of this application are not specified in the source, but the implication is that Ang- (1–9) has a protective effect on the heart and blood vessels .

6. Inhibition of Myocardial Hypertrophy

  • Summary of Application: Studies have demonstrated that Ang- (1–9) could inhibit myocardial hypertrophy induced by norepinephrine or Ang II .
  • Methods of Application: The study was conducted on stroke-prone spontaneously hypertensive rats .
  • Results: Ang- (1–9) improved endothelial function and reduced oxidative stress, collagen deposition, and cardiac fibrosis in these rats .

4. Regulation of Blood Pressure

  • Summary of Application: Angiotensin (1-9) is a bioactive vasodilator peptide that prevents cardiomyocyte hypertrophy in vitro and in vivo, as well as lowers blood pressure and pathological cardiovascular remodeling .
  • Methods of Application: The peptide is delivered through hybrid nanoparticles composed of polymeric nanoparticles and gold nanospheres. These nanoparticles were developed to evaluate their encapsulation capacity and release of Ang- (1-9) under different experimental conditions .
  • Results: The nanoparticles produced high association efficiency of Ang- (1-9) and controlled release .

5. Protection of Heart and Blood Vessels

  • Summary of Application: Recent data suggest that Ang- (1–9) protects the heart and blood vessels (and possibly the kidney) from adverse cardiovascular remodelling in patients with hypertension and/or heart failure .
  • Results: The results of this application are not specified in the source, but the implication is that Ang- (1–9) has a protective effect on the heart and blood vessels .

6. Inhibition of Myocardial Hypertrophy

  • Summary of Application: Studies have demonstrated that Ang- (1–9) could inhibit myocardial hypertrophy induced by norepinephrine or Ang II .
  • Methods of Application: The study was conducted on stroke-prone spontaneously hypertensive rats .
  • Results: Ang- (1–9) improved endothelial function and reduced oxidative stress, collagen deposition, and cardiac fibrosis in these rats .

Future Directions

The renin-angiotensin system (RAS), of which Angiotensin (1-9) is a part, is a major regulator for a wide range of physiological and pathophysiological functions . The greatest hope comes from the ACE2/ang 1–7/MasR axis . These findings may provide new insights for prevention and treatment of hypertension in the future .

properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H78N16O13/c1-5-31(4)46(71-50(79)40(22-33-15-17-36(73)18-16-33)67-52(81)45(30(2)3)70-48(77)38(13-9-19-62-56(58)59)65-47(76)37(57)25-44(74)75)53(82)68-41(23-34-26-60-28-63-34)54(83)72-20-10-14-43(72)51(80)66-39(21-32-11-7-6-8-12-32)49(78)69-42(55(84)85)24-35-27-61-29-64-35/h6-8,11-12,15-18,26-31,37-43,45-46,73H,5,9-10,13-14,19-25,57H2,1-4H3,(H,60,63)(H,61,64)(H,65,76)(H,66,80)(H,67,81)(H,68,82)(H,69,78)(H,70,77)(H,71,79)(H,74,75)(H,84,85)(H4,58,59,62)/t31-,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXGOQOPNPFXFT-JWRYNVNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H78N16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1183.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Angiotensin (1-9)

Citations

For This Compound
5,660
Citations
I Norambuena-Soto, C Lopez-Crisosto… - Biochemical …, 2022 - Elsevier
Angiotensin-(1-9) [Ang-(1-9)] is a peptide of the non-canonical renin-angiotensin system (RAS) synthesized from angiotensin I by the monopeptidase angiotensin-converting enzyme …
Number of citations: 5 www.sciencedirect.com
CA McKINNEY, C Fattah, CM Loughrey… - Clinical …, 2014 - portlandpress.com
The RAS (renin–angiotensin system) is integral to cardiovascular physiology; however, dysregulation of this system largely contributes to the pathophysiology of CVD (cardiovascular …
Number of citations: 141 portlandpress.com
MP Ocaranza, L Michea, M Chiong, CF Lagos… - Clinical …, 2014 - portlandpress.com
Chronic RAS (renin–angiotensin system) activation by both AngII (angiotensin II) and aldosterone leads to hypertension and perpetuates a cascade of pro-hypertrophic, pro-…
Number of citations: 75 portlandpress.com
MP Ocaranza, S Lavandero, JE Jalil, J Moya… - Journal of …, 2010 - journals.lww.com
Background Angiotensin-(1–9) is present in human and rat plasma and its circulating levels increased early after myocardial infarction or in animals treated with angiotensin-converting …
Number of citations: 120 journals.lww.com
M Donoghue, F Hsieh, E Baronas, K Godbout… - Circulation …, 2000 - Am Heart Assoc
… Recombinant ACE2 hydrolyzes the carboxy terminal leucine from angiotensin I to generate angiotensin 1-9, which is converted to smaller angiotensin peptides by ACE in vitro and by …
Number of citations: 855 www.ahajournals.org
HL Jackman, MG Massad, M Sekosan, F Tan… - …, 2002 - Am Heart Assoc
… Reaction mixture (50 μL) was analyzed for Ang I, angiotensin 1-9, and angiotensin II; no other products were found in HPLC. The panels show the stepwise conversion of Ang I to Ang 1-…
Number of citations: 161 www.ahajournals.org
MP Ocaranza, J Moya, V Barrientos… - Journal of …, 2014 - journals.lww.com
Background: Little is known about the biological effects of angiotensin-(1–9), but available evidence shows that angiotensin-(1–9) has beneficial effects in preventing/ameliorating …
Number of citations: 110 journals.lww.com
M Flores-Munoz, LM Work, K Douglas, L Denby… - …, 2012 - Am Heart Assoc
… ACE2 metabolizes angiotensin I and Ang II to form angiotensin 1-9 (Ang-[1–9]) and angiotensin 1-7 (Ang-[1-7]), respectively. Ang-(1-9) is also metabolized by ACE to Ang-(1-7). In the …
Number of citations: 125 www.ahajournals.org
L Gonzalez, U Novoa, J Moya, L Gabrielli… - Biochemical …, 2018 - Elsevier
Hypertension-induced cardiovascular and renal damage can be mediated by activation of the renin-angiotensin-aldosterone system. There are different factors beyond renin-…
Number of citations: 44 www.sciencedirect.com
M Flores-Munoz, BMDC Godinho, A Almalik, SA Nicklin - 2012 - journals.plos.org
The counter-regulatory axis of the renin angiotensin system peptide angiotensin-(1-7) [Ang-(1-7)] has been identified as a potential therapeutic target in cardiac remodelling, acting via …
Number of citations: 76 journals.plos.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.